REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][S:13][C:14](=[NH:16])[NH2:15].[OH-:17].[Na+]>>[CH2:1]([O:8][C:9]([NH:16][C:14](=[N:15][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:17])[S:13][CH3:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
161 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Name
|
sulfate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
74.6 g
|
Type
|
reactant
|
Smiles
|
CSC(N)=N
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 250 mL addition funnel
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred to a 4 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes (1.28 L)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 553 mL of NaH2PO4 (5.7%, 533 mL, wash pH ~5) and brine (2×533 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap
|
Type
|
CUSTOM
|
Details
|
The resulting residual oil was dried on a high vacuum pump to a constant weight
|
Type
|
CUSTOM
|
Details
|
The remaining benzyl chloroformate, benzyl chloride and possibly benzyl alcohol were further removed by a lyophilizer
|
Type
|
CUSTOM
|
Details
|
The resulting thick oil crystallized
|
Type
|
WAIT
|
Details
|
on standing in about six hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
the drying was continued to a constant weight in two days
|
Duration
|
2 d
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(SC)=NC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |